molecular formula C11H10N2O3 B2538959 1-o-Tolyl-pyrimidine-2,4,6-trione CAS No. 107147-53-5

1-o-Tolyl-pyrimidine-2,4,6-trione

Cat. No.: B2538959
CAS No.: 107147-53-5
M. Wt: 218.212
InChI Key: PDTAPBCSMRZOLO-UHFFFAOYSA-N
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Description

1-o-Tolyl-pyrimidine-2,4,6-trione is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol It is a derivative of pyrimidine, characterized by the presence of a tolyl group at the 1-position and three keto groups at the 2, 4, and 6 positions of the pyrimidine ring

Chemical Reactions Analysis

1-o-Tolyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, potentially using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-o-Tolyl-pyrimidine-2,4,6-trione has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as an antimicrobial and antioxidant agent. Its derivatives have shown activity against various bacterial and fungal strains.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Research has explored its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-o-Tolyl-pyrimidine-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

1-o-Tolyl-pyrimidine-2,4,6-trione can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTAPBCSMRZOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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